molecular formula C13H13ClN2O3 B5168138 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide

2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No. B5168138
M. Wt: 280.70 g/mol
InChI Key: GBIJOJDGQHXSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, also known as CMPIA, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of isoxazole derivatives and has a molecular weight of 295.77 g/mol. CMPIA has been studied extensively for its potential applications in various fields, including pharmacology, biochemistry, and molecular biology.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves its interaction with the GPR35 receptor. Upon binding to the receptor, 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide activates downstream signaling pathways, leading to the activation of various cellular processes. The activation of GPR35 by 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to modulate immune function, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide can modulate immune cell function, leading to the suppression of inflammatory responses. Furthermore, 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to have antitumor activity, making it a potential candidate for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is its potency as a GPR35 agonist. This makes it an ideal tool for studying the role of GPR35 in various physiological processes. However, one of the limitations of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is its low solubility in water, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for the study of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. One potential direction is the development of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another potential direction is the study of the role of GPR35 in various physiological processes, including immune function and inflammation. Furthermore, the development of more potent and selective GPR35 agonists could lead to the discovery of new drug targets for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves the reaction of 2-chloro-5-methylphenol with sodium hydride to produce the corresponding phenoxide. The phenoxide is then reacted with 5-methyl-3-isoxazolecarboxylic acid chloride to yield 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide. The overall yield of this reaction is approximately 60%.

Scientific Research Applications

2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been used extensively in scientific research for its potential applications in various fields. One of the most significant applications of 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of transmembrane proteins that play a crucial role in cell signaling pathways. 2-(2-chloro-5-methylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has been shown to be a potent agonist of the GPR35 receptor, which is involved in the regulation of various physiological processes, including immune function and inflammation.

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-8-3-4-10(14)11(5-8)18-7-13(17)15-12-6-9(2)19-16-12/h3-6H,7H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIJOJDGQHXSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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